1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl-containing heterocycles. This compound is characterized by the presence of a chloropyridine moiety attached to a sulfonyl group, which is further connected to a piperidine ring substituted with a methoxy group and a carboxamide functionality. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Chloropyridine Derivative Formation: The initial step involves the chlorination of pyridine to form 2-chloropyridine.
Sulfonylation: The 2-chloropyridine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Piperidine Ring Introduction: The sulfonylated intermediate is reacted with piperidine to introduce the piperidine ring.
Methoxylation: The piperidine derivative is then methoxylated using a methoxy reagent, such as sodium methoxide.
Carboxamide Formation: Finally, the methoxylated piperidine derivative is converted to the carboxamide by reacting with an appropriate amide-forming reagent, such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as sulfoxides or sulfones.
Reduction Products: Reduced forms, such as amines or alcohols.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, altering their signaling pathways.
Affect Cellular Processes: Influence various cellular processes, such as cell proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.
1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-[(2-chloropyridin-3-yl)sulfonyl]-N-methoxypiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamide functionalities provide unique reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)sulfonyl-N-methoxypiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O4S/c1-20-15-12(17)9-4-7-16(8-5-9)21(18,19)10-3-2-6-14-11(10)13/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWUNNNYJVDLKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.